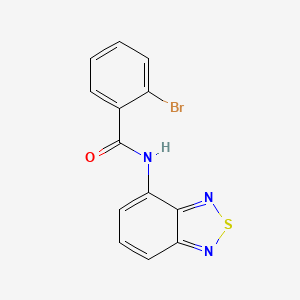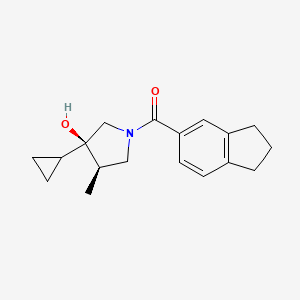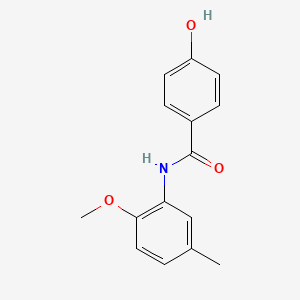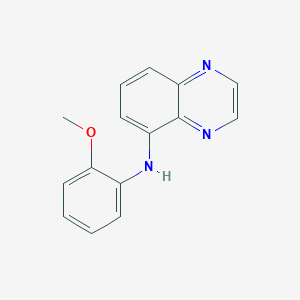![molecular formula C19H22N2O3 B5576095 (3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of related compounds can offer insights into how "(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol" might be processed in the body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were studied to determine its pharmacokinetic properties, highlighting the importance of understanding how drug-related materials are eliminated and metabolized (Renzulli et al., 2011).
Drug Resistance Mechanisms
Research into the genetic basis of drug resistance, such as the selection for specific alleles of the pfmdr1 gene by chloroquine and amodiaquine in Plasmodium falciparum, provides a foundation for understanding how mutations can influence the efficacy of related compounds. This knowledge is crucial for the development of new drugs and the improvement of existing treatments (Duraisingh et al., 1997).
Neurotoxicity and Microglial Activation
Studies on the neurotoxic effects of substances and their impact on microglial activation offer insights into the neurological implications of chemical exposure. For example, research on methamphetamine has shown that it causes microglial activation in the brains of human abusers, suggesting a potential area of investigation for related compounds in assessing their impact on the central nervous system (Sekine et al., 2008).
Cancer Treatment
Investigations into novel treatments for conditions such as advanced iodine-refractory differentiated thyroid cancer highlight the continuous search for effective therapeutic agents. Lenvatinib, for example, is explored for its efficacy and safety, demonstrating the ongoing need to discover and evaluate new compounds for cancer therapy (Lorusso & Newbold, 2015).
Propiedades
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-10-21(11-19(12,23)13-7-8-13)18(22)15-9-17(24-2)20-16-6-4-3-5-14(15)16/h3-6,9,12-13,23H,7-8,10-11H2,1-2H3/t12-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMSSKQHDHEPY-BLVKFPJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![(4-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B5576033.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)

![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
![1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5576049.png)


![N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide](/img/structure/B5576071.png)
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)


![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
